



## An In-depth Technical Guide to 3,3-Dimethyloctane: Chemical Structure and Bonding

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Abstract: **3,3-Dimethyloctane** is a branched-chain alkane, an isomer of decane with the molecular formula C10H22.[1][2][3] Its structure, featuring two methyl groups on the third carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a subject of interest in fuel science and as a reference standard in analytical chemistry.[3][4] This document provides a detailed examination of the chemical structure, bonding, physicochemical properties, and key experimental protocols related to **3,3-Dimethyloctane**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a comprehensive understanding of this compound.

#### **Chemical Identity and Physical Properties**

**3,3-Dimethyloctane** is a colorless liquid at room temperature.[1][3] Like other alkanes, it is nonpolar, making it insoluble in water but soluble in many organic solvents.[1][3] The gemdimethyl substitution on the octane backbone creates a sterically hindered environment that influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-decane.

#### **General Identifiers**

The fundamental identifiers for **3,3-Dimethyloctane** are summarized below.



Identifier	Value	Reference
IUPAC Name	3,3-Dimethyloctane	[2][5]
CAS Number	4110-44-5	[2][5][6]
Molecular Formula	C10H22	[2][3][5]
Molecular Weight	142.28 g/mol	[2][5]
SMILES	ccccc(c)(c)cc	[3][7]
InChlKey	DBULLUBYDONGLT- UHFFFAOYSA-N	[2][7][8]

#### **Physicochemical Data**

Quantitative physical and chemical properties are essential for laboratory applications.

Property	Value	Reference
Appearance	Colorless to Almost Colorless Clear Liquid	[1][3][6]
Boiling Point	161 °C	[2][6]
Melting Point	-53.99 °C	[1]
Density	0.74 g/cm <sup>3</sup>	[1][6]
Refractive Index	1.4140 - 1.4160	[1]
Vapor Pressure	3.02 mmHg at 25°C	[1]
Flash Point	161°C	[1]
Water Solubility	85.34 μg/L (temperature not stated)	[1]

## **Molecular Structure and Bonding**

The chemical behavior of **3,3-Dimethyloctane** is a direct consequence of its underlying molecular structure and the nature of its chemical bonds.



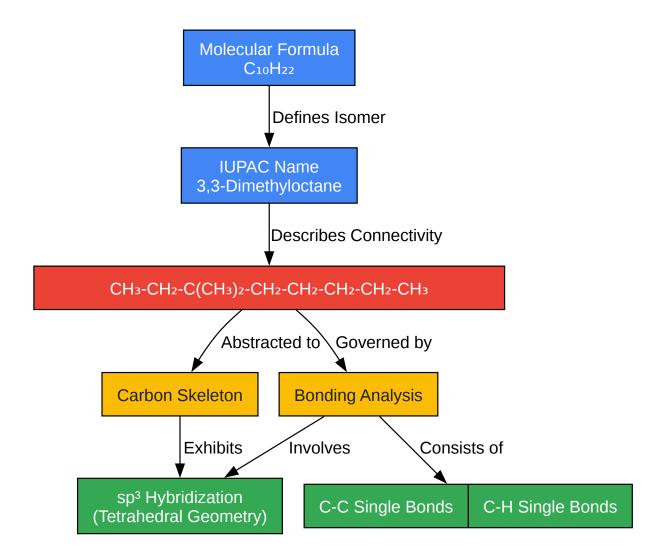
#### **Hybridization and Geometry**

As an alkane, all ten carbon atoms in **3,3-Dimethyloctane** are  $sp^3$  hybridized. This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°. The molecule consists exclusively of single covalent bonds, known as sigma ( $\sigma$ ) bonds. These  $\sigma$  bonds are formed by the direct, head-on overlap of hybrid orbitals ( $sp^3$ - $sp^3$  for C-C bonds) and the overlap of  $sp^3$  hybrid orbitals with the s-orbital of hydrogen ( $sp^3$ - $sp^3$  for C-H bonds). The free rotation around the C-C single bonds allows the molecule to adopt numerous conformations.

#### **Structural Hierarchy**

The logical relationship from the basic chemical formula to the specific bonding types within **3,3-Dimethyloctane** can be visualized as a structural hierarchy.





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Caption: Structural hierarchy and bonding in **3,3-Dimethyloctane**.

## **Spectroscopic Profile**

Spectroscopic data is critical for the structural elucidation and confirmation of **3,3- Dimethyloctane**.



Technique	Expected Features	Reference
¹H NMR	Complex overlapping signals in the alkane region (~0.8-1.5 ppm). A singlet for the two equivalent gem-dimethyl groups (C(CH₃)₂), triplets for the terminal methyl groups, and multiplets for the various methylene (-CH₂-) protons.  High-field NMR (≥500 MHz) is recommended for resolution.	[9]
<sup>13</sup> C NMR	Unique signals for each chemically non-equivalent carbon atom. The quaternary carbon at position 3 will have a distinct chemical shift. AIST Spectral Database lists 13C NMR data for this compound.	[6][10][11]
IR Spectroscopy	Strong C-H stretching absorptions in the 2850–3000 cm <sup>-1</sup> region, characteristic of sp <sup>3</sup> C-H bonds in alkanes. C-H bending vibrations for methyl and methylene groups are expected around 1465 cm <sup>-1</sup> and 1375 cm <sup>-1</sup> . The NIST WebBook provides an experimental gas-phase IR spectrum.	[9][12]
Mass Spec. (EI)	The molecular ion peak (M+) at m/z = 142 is expected but may be weak. The spectrum is dominated by fragmentation patterns typical of branched alkanes, with characteristic	[2][8][13]



cleavage at the branched carbon, leading to stable carbocations.

### **Experimental Protocols**

The following sections detail representative experimental methodologies for the synthesis and analysis of **3,3-Dimethyloctane**.

#### **Synthesis via Catalytic Hydrogenation**

This protocol describes a general method for synthesizing **3,3-Dimethyloctane** from its corresponding alkene precursor, **3,3-dimethyl-1-octene**. Catalytic hydrogenation is a standard and efficient method for converting alkenes to alkanes.[4][9]

- 1. Materials and Equipment:
- Precursor: 3,3-dimethyl-1-octene
- Catalyst: 5% Palladium on Carbon (Pd/C)
- Solvent: Ethanol or Ethyl Acetate (reagent grade)
- Hydrogen Source: Hydrogen gas cylinder or balloon
- Reaction Vessel: Parr shaker apparatus or a round-bottom flask with a magnetic stirrer
- Filtration: Celite or a similar filter aid, Buchner funnel
- 2. Procedure:
- Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
- Charging the Vessel: In the reaction vessel, dissolve a known quantity of 3,3-dimethyl-1-octene (e.g., 10.0 g) in the solvent (e.g., 100 mL Ethanol).



- Catalyst Addition: Carefully add the 5% Pd/C catalyst. The typical catalyst loading is 1-5% by weight relative to the alkene. For 10.0 g of alkene, 100-500 mg of catalyst is used. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.
- Hydrogenation: Seal the reaction vessel. Purge the system with hydrogen gas multiple times to remove air. Pressurize the vessel to the desired H<sub>2</sub> pressure (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.
- Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress
  can be monitored by the cessation of hydrogen uptake or by analytical techniques like GCMS. The reaction is typically complete within 4-24 hours.[14]
- Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[14]
- Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure 3,3-Dimethyloctane.[14]

# Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for separating and identifying volatile organic compounds like **3,3-Dimethyloctane**.[15][16][17]

- 1. Materials and Equipment:
- Sample: 3,3-Dimethyloctane, neat or diluted in a volatile solvent (e.g., hexane or dichloromethane).
- Internal Standard (optional): A deuterated alkane or an alkane with a different chain length for quantification.[18]



- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Ion Trap or Quadrupole).
- GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for alkane separation.
- 2. Instrument Parameters (Typical):
- Injector Temperature: 250 °C
- Injection Volume: 1 μL
- Split Ratio: 50:1 (adjust based on sample concentration)
- Carrier Gas: Helium, with a constant flow rate of ~1.0 mL/min.
- Oven Temperature Program:
  - Initial Temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 280 °C.
  - Final Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- 3. Procedure:
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in hexane. If performing quantitative analysis, add a known concentration of the internal standard.
- Injection: Draw the sample into a GC syringe and inject it into the heated port of the GC,
   where it is vaporized and introduced onto the column by the carrier gas.[17]



- Separation: The components of the sample are separated as they travel through the column based on their boiling points and interaction with the stationary phase.[17] 3,3 Dimethyloctane will elute at a specific retention time under these conditions.
- Detection and Identification: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
- Data Analysis: Identify the peak corresponding to **3,3-Dimethyloctane** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern and the (often weak) molecular ion at m/z 142 confirm its identity.[8]

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